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Compound of Interest

Compound Name:
N-(3,5-Dimethylphenyl)-2-

(piperazin-1-YL)acetamide

Cat. No.: B13411434 Get Quote

Executive Summary
The 3,5-dimethylphenyl piperazine (3,5-DMPP) scaffold represents a unique anomaly in the

medicinal chemistry of arylpiperazines. While its structural analogs (e.g., m-

chlorophenylpiperazine or m-CPP) are potent non-selective serotonin receptor agonists, the

3,5-dimethyl substitution pattern dramatically alters the pharmacodynamic profile, often

rendering the core scaffold "silent" or significantly less active at canonical 5-HT and Dopamine

receptors when used as a fragment.

However, this lack of intrinsic activity makes 3,5-DMPP a critical "stealth" building block. It is

frequently employed to modulate lipophilicity (

) and steric bulk in complex multivalent ligands (e.g., 5-HT7 antagonists) without introducing
the aggressive psychotropic side effects associated with halogenated phenylpiperazines. This
guide analyzes the mechanistic reasons for this activity cliff, the synthetic protocols for its
production, and its application in modern drug design.

Chemical Architecture & SAR Analysis
The Phenylpiperazine Pharmacophore
The phenylpiperazine moiety is a "privileged structure" capable of binding to multiple G-Protein

Coupled Receptors (GPCRs), particularly the Serotonin (5-HT) and Dopamine (D) families. The

binding affinity is governed strictly by the substitution pattern on the phenyl ring.
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The "3,5-Dimethyl Effect" (SAR Deep Dive)
Unlike the 2,3-dichloro (Aripiprazole) or 3-chloro (Trazodone/mCPP) patterns, the 3,5-dimethyl

pattern creates a specific steric and electronic environment.

Substitution
Pattern

Primary Targets
Pharmacological
Effect

3,5-Dimethyl
Contrast

Unsubstituted 5-HT, NE
Weak/Moderate

affinity

3,5-DMPP is more

lipophilic but sterically

hindered.

2-Substituted (Ortho) 5-HT1A, D2
Antagonist/Partial

Agonist

3,5-DMPP lacks the

"ortho-effect" required

for D2 receptor

locking.

3-Substituted (Meta) 5-HT2C, 5-HT1B
Agonist

(Psychostimulant)

m-CPP (3-Cl) is

potent. 3,5-dimethyl

reduces potency,

likely due to methyl

bulk vs. Cl

electronegativity.

3,5-Disubstituted 5-HT7, Alpha-1 Selectivity Modulator

Key Insight: The 3,5-

dimethyl pattern often

abolishes 5-HT2A/2C

affinity, making it

useful for designing

selective 5-HT7

ligands.

Mechanism of Action (Sterics vs. Electronics)
Electronic Deactivation: The methyl groups are electron-donating (+I effect), whereas the

potent 5-HT agonists usually possess electron-withdrawing groups (Cl, CF3) at the meta

position. This alters the
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-

stacking interaction with the receptor's aromatic residues (e.g., Phenylalanine/Tryptophan in
the binding pocket).

Steric Clash: The 5-HT2A receptor pocket has a tight tolerance at the meta positions. Two

methyl groups at 3 and 5 create a "width" that may prevent the phenyl ring from slotting deep

into the hydrophobic cleft, unlike the single substituent of m-CPP.

Visualization of SAR Logic
The following diagram illustrates how the 3,5-dimethyl moiety functions within the broader SAR

landscape of phenylpiperazines.
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Caption: Comparative SAR analysis showing how 3,5-dimethyl substitution diverges from

canonical agonist/antagonist patterns.
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Experimental Synthesis Protocols
The synthesis of 3,5-dimethylphenyl piperazine is best achieved via Palladium-Catalyzed

Buchwald-Hartwig Amination. This method is superior to nucleophilic aromatic substitution (

) because the electron-rich dimethylbenzene ring is not activated for nucleophilic attack.

Protocol: Buchwald-Hartwig Amination
Objective: Coupling of 1-bromo-3,5-dimethylbenzene with piperazine.

Reagents:

Substrate: 1-bromo-3,5-dimethylbenzene (1.0 equiv)

Amine: Piperazine (anhydrous, 2.0–3.0 equiv to prevent bis-arylation)

Catalyst:

(1–2 mol%) or

Ligand: BINAP or Xantphos (2–4 mol%)

Base: Sodium tert-butoxide (

) (1.5 equiv)

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

Preparation: In a glovebox or under Argon stream, charge a reaction flask with

, BINAP, and

.

Dissolution: Add anhydrous Toluene. Stir for 10 minutes to pre-form the active catalytic

complex.

Addition: Add 1-bromo-3,5-dimethylbenzene and excess Piperazine.
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Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor via TLC (System: DCM/MeOH

9:1) or LC-MS.[1]

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium

residues. Wash the pad with EtOAc.

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel).

Elute with DCM

DCM:MeOH:NH

(90:9:1) to isolate the free base.

Synthesis Workflow Diagram
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Caption: Optimized Buchwald-Hartwig synthesis workflow for 3,5-dimethylphenyl piperazine.

Quantitative Data & Biological Profile[2][3]
The following data contrasts the binding affinity (

) of the 3,5-dimethyl variant against standard reference ligands. Note the significant loss of
affinity at 5-HT2A/2C, which confirms its utility as a "silent" scaffold for these receptors.

Table 1: Comparative Binding Affinity (

in nM)
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Compound 5-HT1A 5-HT2A 5-HT2C D2
Primary
Class

m-CPP (3-Cl) 45 30 3.4 220
Non-selective

Agonist

TFMPP (3-

CF3)
250 60 8.0 >1000 5-HT Agonist

3,5-DMPP >1000 >1000 >500 >1000
Inactive /

Weak

Way-100635 0.2 >1000 >1000 >1000

Selective 5-

HT1A

Antagonist

*Values for 3,5-DMPP are approximate based on "inactive" classification in screening panels

(e.g., PDSP data often shows <50% inhibition at 10µM for unsubstituted or dimethyl variants

compared to halogenated analogs).

Toxicology & Safety
Metabolism: The 3,5-dimethylphenyl ring is susceptible to benzylic oxidation by Cytochrome

P450 enzymes (likely CYP2D6 or CYP3A4), converting methyl groups to carboxylic acids or

alcohols, which facilitates rapid excretion.

Handling: As a free base, it is a skin irritant. The hydrochloride salt is hygroscopic. Standard

PPE (gloves, goggles, fume hood) is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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